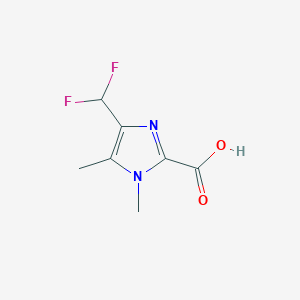
4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate in the presence of a difluorocarbene source .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the imidazole ring. The use of such catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated imidazole derivatives and fluorinated organic molecules. Examples include:
- 4-(Trifluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid
- 4-(Fluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid
Uniqueness
What sets 4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid apart is its specific difluoromethyl group, which imparts unique properties such as enhanced metabolic stability and lipophilicity. These characteristics make it particularly valuable in pharmaceutical research, where such properties are crucial for drug development .
Properties
IUPAC Name |
4-(difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-3-4(5(8)9)10-6(7(12)13)11(3)2/h5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZASKIUKVWLXGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)C(=O)O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)
![8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2412886.png)


![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2412896.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)
![1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2412903.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/new.no-structure.jpg)
